molecular formula C12H15ClN2O B3044749 1-(2-Chloroethyl)-3-(1-indanyl)urea CAS No. 100388-37-2

1-(2-Chloroethyl)-3-(1-indanyl)urea

Cat. No.: B3044749
CAS No.: 100388-37-2
M. Wt: 238.71 g/mol
InChI Key: PIYKOGHGUHCXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-3-(1-indanyl)urea is a synthetic organic compound with the molecular formula C12H15ClN2O and a molecular weight of 238.72 g/mol . This urea derivative is characterized by a 1-indanyl group and a 2-chloroethyl chain, a functional group of significant interest in medicinal chemistry due to its alkylating potential . The structural motif of a chloroethyl group attached to a urea core is shared with a class of compounds known as nitrosoureas, which include well-studied alkylating agents such as Semustine . These agents are known to form reactive carbonium ions that can alkylate nucleophilic sites on DNA, potentially interfering with DNA replication and transcription in rapidly dividing cells . Researchers may be interested in this compound as a building block for developing novel therapeutic agents or as a standard in analytical studies. The provided SMILES notation is C1CC2=CC=CC=C2C1NC(=O)NCCCl . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-7-8-14-12(16)15-11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYKOGHGUHCXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905456
Record name N'-(2-Chloroethyl)-N-(2,3-dihydro-1H-inden-1-yl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100388-37-2
Record name Urea, 1-(2-chloroethyl)-3-(1-indanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100388372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2-Chloroethyl)-N-(2,3-dihydro-1H-inden-1-yl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Findings :

  • CBL toxicity at 18.5 mg/kg) .
  • The indanyl group in this compound may enhance DNA binding affinity compared to simpler aryl groups due to its bicyclic structure, though direct cytotoxicity data are lacking .

DNA Interaction Profiles

Chloroethylnitrosoureas (CENUs) and their derivatives primarily exert cytotoxicity via DNA alkylation and cross-linking. Comparative studies highlight critical differences:

Compound DNA Cross-Linking Efficiency Mutagenicity (TA102 Strain) Antitumor Activity (L1210 Leukemia) References
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) High (11-fold > Compound I) High 100% survival increase at 10 mg/kg
This compound Not tested Low (predicted) Not reported
4-tert-Butyl-CEU Moderate None 77% survival increase at 10 mg/kg

Mechanistic Insights :

  • Cross-Linking vs. Single-Strand Breaks: Nitrosoureas like CCNU induce DNA interstrand cross-links (critical for antitumor activity), while non-nitrosylated analogs (e.g., CEUs) may favor single-strand breaks linked to mutagenicity .
  • Role of Nitroso Group : Nitroso derivatives (e.g., CCNU) decompose into reactive isocyanates (e.g., 2-chloroethyl isocyanate), which inhibit DNA repair enzymes like ligase, enhancing cytotoxicity .

Pharmacokinetic and Toxicity Profiles

Compound Plasma Half-Life (Dogs) CNS Penetration (CSF:Plasma Ratio) Dose-Limiting Toxicity References
CCNU 5 min (initial phase) 3:1 Delayed myelosuppression
This compound Not reported Predicted high (lipophilic) Unknown
4-tert-Butyl-CEU Not reported Not reported None at 220 mg/kg

Key Observations :

  • CCNU’s lipophilicity enables CNS penetration, making it effective against glioblastoma .
  • CEU derivatives like 4-tert-Butyl-CEU show negligible mutagenicity and toxicity, suggesting a safer profile .

Clinical and Preclinical Relevance

  • Clinical Success of CCNU : In Phase I trials, CCNU at 130 mg/m² showed activity in glioblastoma and lymphoma, with reversible hematologic toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloroethyl)-3-(1-indanyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling chloroethyl isocyanate with 1-indanamine under controlled conditions. Key steps include:

  • Step 1 : Activation of the indanamine using a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C.
  • Step 2 : Slow addition of 2-chloroethyl isocyanate to avoid exothermic side reactions.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
    • Optimization : Reaction yield (70–85%) depends on temperature control, solvent purity, and stoichiometric ratios. Analytical techniques like HPLC and NMR are critical for verifying purity (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm proton environments (e.g., urea NH peaks at δ 6.8–7.2 ppm; indanyl aromatic protons at δ 7.1–7.5 ppm).
  • HPLC : Ensure >95% purity with a C18 column (acetonitrile/water mobile phase).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₄ClN₂O: 237.08; observed: 237.1 ± 0.2) .

Advanced Research Questions

Q. What intermolecular interactions govern the crystalline packing of this compound, and how do they influence stability?

  • Methodological Answer : X-ray crystallography reveals:

  • Hydrogen Bonding : Urea NH groups form N–H⋯O bonds with carbonyl groups of adjacent molecules (distance: 2.8–3.1 Å).
  • Van der Waals Interactions : Chloroethyl and indanyl groups contribute to hydrophobic packing (interplanar spacing: 3.5–4.0 Å).
  • Implications : Strong H-bonding networks enhance thermal stability (decomposition >200°C) but may reduce solubility in polar solvents .

Q. How do conflicting biological activity data arise for urea derivatives, and what validation strategies are recommended?

  • Methodological Answer : Contradictions often stem from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).
  • Solution Stability : Hydrolysis of the chloroethyl group under physiological pH (t½ = 4–6 hours) can alter activity.
    • Resolution :
  • Dose-Response Curves : Use IC₅₀ values across multiple replicates.
  • Metabolite Profiling : LC-MS to identify degradation products .

Q. What computational methods are suitable for predicting the reactivity of the chloroethyl moiety in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity (chloroethyl group’s LUMO energy: −1.8 eV).
  • Molecular Dynamics : Simulate nucleophilic attack by glutathione (GSH) to predict detoxification pathways.
  • Validation : Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) .

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